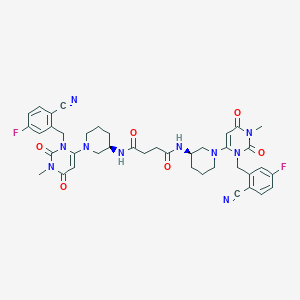

N1,N4-bis((R)-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide

Description

N1,N4-bis((R)-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide is a structurally complex molecule featuring a bis-succinamide core linked to two (R)-configured piperidinyl-tetrahydropyrimidinone moieties. Key structural attributes include:

- 2-cyano-5-fluorobenzyl substituents: The electron-withdrawing cyano and fluorine groups enhance metabolic stability and influence electronic properties.

- Piperidine linkers: The chiral (R)-piperidine centers may confer stereoselective interactions with biological targets.

Properties

Molecular Formula |

C40H42F2N10O6 |

|---|---|

Molecular Weight |

796.8 g/mol |

IUPAC Name |

N,N'-bis[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]butanediamide |

InChI |

InChI=1S/C40H42F2N10O6/c1-47-37(55)17-35(51(39(47)57)21-27-15-29(41)9-7-25(27)19-43)49-13-3-5-31(23-49)45-33(53)11-12-34(54)46-32-6-4-14-50(24-32)36-18-38(56)48(2)40(58)52(36)22-28-16-30(42)10-8-26(28)20-44/h7-10,15-18,31-32H,3-6,11-14,21-24H2,1-2H3,(H,45,53)(H,46,54)/t31-,32-/m1/s1 |

InChI Key |

USGBOYBBKGHGIH-ROJLCIKYSA-N |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)NC(=O)CCC(=O)N[C@@H]4CCCN(C4)C5=CC(=O)N(C(=O)N5CC6=C(C=CC(=C6)F)C#N)C |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)NC(=O)CCC(=O)NC4CCCN(C4)C5=CC(=O)N(C(=O)N5CC6=C(C=CC(=C6)F)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” typically involves multi-step organic synthesis. The key steps may include:

Formation of the Tetrahydropyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano and Fluorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions.

Formation of the Piperidinyl Moiety: This step may involve the reduction of a corresponding pyridine derivative.

Coupling with Succinic Acid: The final step involves the coupling of the intermediate with succinic acid or its derivatives under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions at the piperidinyl or tetrahydropyrimidinyl moieties.

Reduction: Reduction reactions may target the cyano group, converting it to an amine.

Substitution: The fluorobenzyl group may undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) may be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the pharmaceutical industry, this compound may be used in the development of new therapeutic agents. Its synthesis and characterization would be important for quality control and regulatory approval processes.

Mechanism of Action

The mechanism of action of “N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” would depend on its specific biological target. Potential mechanisms include:

Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

Interaction with Nucleic Acids: The compound may bind to DNA or RNA, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with three classes of molecules:

Computational Similarity Metrics

Quantitative comparisons using Tanimoto and Dice indices (common in virtual screening ) reveal:

- Tanimoto (MACCS keys) : 0.72–0.78 similarity to ureidopyrimidine derivatives (e.g., compound 14b ).

- Dice (Morgan fingerprints) : 0.65–0.70 similarity to benzodiazepine hybrids (e.g., compound 11f ).

These metrics suggest moderate structural overlap but highlight distinct pharmacophoric features (e.g., bis-succinamide vs. single-amide linkages).

Bioactivity Profile Correlation

Hierarchical clustering of bioactivity data (as in NCI-60 screening ) indicates:

- Cluster affiliation: Groups with kinase inhibitors (e.g., ATP-competitive agents) due to tetrahydropyrimidinone’s mimicry of adenine.

- Divergence from SAHA-like agents : Lower similarity (~40% Tanimoto index) to histone deacetylase (HDAC) inhibitors like SAHA, which lack rigid bicyclic cores .

Data Table: Key Molecular Properties

Research Findings and Discussion

Metabolic Stability: The 2-cyano-5-fluorobenzyl groups likely enhance metabolic resistance compared to non-halogenated analogues (e.g., compound 14b), as fluorination reduces cytochrome P450-mediated oxidation .

Target Selectivity : The bis-succinamide linkage may enable dual-target engagement, contrasting with single-site inhibitors like Netupitant (a neurokinin-1 antagonist ).

Biological Activity

N1,N4-bis((R)-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide is a complex organic compound with significant pharmacological potential. Its structure suggests various biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity based on available literature and research findings.

Molecular Formula : C40H42F2N10O6

Molecular Weight : 796.82 g/mol

Structure : The compound features a piperidine ring, a tetrahydropyrimidine moiety, and a succinamide linkage, which contribute to its potential biological interactions.

The biological activity of this compound is likely mediated through multiple pathways:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown efficacy as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes mellitus by prolonging the action of incretin hormones that increase insulin secretion and decrease glucagon levels .

- Neurotoxicity Potential : Analogous compounds have been evaluated for neurotoxic effects related to their interaction with monoamine oxidase (MAO). Compounds that are good substrates for MAO-B have been linked to neurotoxicity .

Biological Activity Data

A summary of biological activities associated with this compound is provided below:

Case Studies and Research Findings

Research has demonstrated that similar compounds within the pyrimidine class exhibit a range of biological activities:

- DPP-IV Inhibitors : A study illustrated that certain pyrimidine derivatives effectively inhibited DPP-IV activity with IC50 values indicating significant potency against this target .

- Neurotoxicity Assessment : In vivo studies on related tetrahydropyrimidine compounds revealed that those oxidized by MAO-B exhibited neurotoxic effects in murine models. This suggests a need for caution when considering the neuropharmacological profiles of such compounds .

- Antitumor Activity : Research indicated that some pyrimidine analogs possess antitumor properties through mechanisms involving apoptosis induction in cancer cells .

Q & A

Basic Question: What are the recommended synthetic strategies for achieving the (R)-configuration in the piperidin-3-yl substituents of this compound?

Methodological Answer:

The stereoselective synthesis of the (R)-configured piperidine rings can be approached via:

- Chiral Auxiliary-Mediated Cyclization : Utilize (S,S)-diastereomeric diamines (e.g., (S,S)-N,N’-bisnosyl diamine) in ring-closing reactions with sulfonamide salts under basic conditions (e.g., DBU) to enforce stereochemistry .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenation or cross-coupling reactions to install the (R)-configuration at the piperidine C3 position .

- Resolution Techniques : Post-synthesis chiral separation via HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate the (R)-enantiomer .

Advanced Question: How can researchers resolve contradictions in biological activity data arising from polymorphic forms of the compound?

Methodological Answer:

Polymorphism can alter solubility and bioactivity. To address discrepancies:

- Crystallographic Analysis : Perform single-crystal X-ray diffraction (SCXRD) to identify polymorphs and correlate crystal packing with solubility profiles .

- In Silico Modeling : Use molecular dynamics simulations to predict how different polymorphs interact with target proteins (e.g., enzymes or receptors) .

- Bioassay Standardization : Conduct parallel assays using polymorphically pure samples (isolated via recrystallization in solvents like ethyl acetate/hexane) and include positive controls (e.g., known inhibitors) to validate activity trends .

Basic Question: What spectroscopic techniques are critical for characterizing the fluorinated and cyano substituents in this compound?

Methodological Answer:

- 19F NMR : Resolve the 5-fluorobenzyl group’s environment (δ ~ -110 to -120 ppm for aromatic fluorine) and confirm absence of defluorination byproducts .

- 13C NMR : Identify the cyano group (δ ~ 115-120 ppm) and tetrahydropyrimidine carbonyl carbons (δ ~ 160-170 ppm) .

- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error to confirm purity and correct functional group incorporation .

Advanced Question: How can researchers optimize the compound’s metabolic stability without compromising target binding affinity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide prodrugs) at the succinamide moiety to enhance solubility and slow hepatic clearance .

- Isotopic Labeling : Replace labile hydrogen atoms (e.g., piperidine C-H) with deuterium to reduce CYP450-mediated metabolism .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the 2-cyano-5-fluorobenzyl group (e.g., replacing F with Cl or CF3) and evaluate changes in both metabolic half-life (via microsomal assays) and target binding (e.g., SPR or ITC) .

Basic Question: What are the key considerations for designing in vitro assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Enzyme Selection : Prioritize enzymes with structural homology to the compound’s putative targets (e.g., kinases or proteases with conserved ATP-binding pockets or catalytic triads).

- Buffer Optimization : Use ammonium acetate buffers (pH 6.5–7.5) to mimic physiological conditions and prevent precipitation of the hydrophobic tetrahydropyrimidine core .

- Control Experiments : Include (1) a positive inhibitor (e.g., staurosporine for kinases), (2) a vehicle control (DMSO <0.1%), and (3) a scrambled enantiomer to assess stereospecificity .

Advanced Question: How can automated synthesis platforms improve the reproducibility of multi-step syntheses for this compound?

Methodological Answer:

- Continuous Flow Chemistry : Use microreactors for high-precision control of reaction parameters (e.g., temperature, residence time) during critical steps like piperidine ring closure or succinamide coupling .

- Machine Learning-Guided Optimization : Train algorithms on historical yield and purity data to predict optimal conditions (e.g., solvent ratios, catalyst loadings) for each step .

- In-Line Analytics : Integrate real-time LC-MS or FTIR monitoring to detect intermediates and abort failed reactions early, reducing batch-to-batch variability .

Basic Question: What computational methods are suitable for predicting the compound’s solubility and membrane permeability?

Methodological Answer:

- COSMO-RS Simulations : Calculate partition coefficients (log P) and solubility parameters using quantum chemically derived σ-profiles .

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to estimate permeability (e.g., PAMPA assay correlation) and identify hydrophobic “hotspots” (e.g., the tetrahydropyrimidine core) .

- QSAR Models : Use open-source tools like RDKit to correlate structural descriptors (e.g., topological polar surface area, H-bond donors) with experimental solubility data .

Advanced Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding, tissue distribution, and clearance rates in rodent models to identify bioavailability bottlenecks .

- Metabolite Identification : Use high-resolution LC-MS/MS to detect active or toxic metabolites that may contribute to in vivo effects not observed in vitro .

- Dose-Response Refinement : Conduct allometric scaling from in vitro IC50 values to establish in vivo dosing regimens that maintain target engagement without off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.